An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene
Introduction
2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene is a halogenated alkene with a trifluoromethyl-substituted aromatic moiety. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, while the bromo-alkene functionality provides a reactive handle for a variety of chemical transformations.
This technical guide will provide a projected overview of its core physicochemical properties, detailed protocols for their experimental determination, and a discussion on its potential reactivity and safe handling.
Chemical Identity and Structure
The structural formula of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene is presented below, along with its key chemical identifiers.
| Property | Value |
| IUPAC Name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]but-1-ene |
| Molecular Formula | C₁₁H₁₀BrF₃ |
| Molecular Weight | 279.10 g/mol |
| CAS Number | Not available |
| Chemical Structure | dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "Br" [label="Br"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "C11" [label="C"]; "F1" [label="F"]; "F2" [label="F"]; "F3" [label="F"]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C5 [len=1.5]; C2 -- Br [len=1.5]; C1 -- H1 [len=1]; C1 -- H2 [len=1]; C3 -- H3 [len=1]; C3 -- H4 [len=1]; C4 -- H5 [len=1]; C4 -- H6 [len=1]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C5 [len=1.5]; C8 -- C11 [len=1.5]; C11 -- F1 [len=1.5]; C11 -- F2 [len=1.5]; C11 -- F3 [len=1.5]; C6 -- H7 [len=1]; C7 -- H8 [len=1]; C9 -- H9 [len=1]; C10 -- H10 [len=1]; } Caption: Structure of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene |
Predicted Physicochemical Properties
In the absence of experimental data, Quantitative Structure-Property Relationship (QSAR) models and comparative analysis with structurally similar compounds can provide valuable estimations of the physicochemical properties of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene.[1][2]
| Property | Predicted Value/Range | Method of Estimation |
| Melting Point | Liquid at room temperature | Based on similar bromo- and trifluoromethyl-substituted butenes. |
| Boiling Point | 230-250 °C at 760 mmHg | Based on related phenylbutenes, adjusted for the presence of bromine and trifluoromethyl groups. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The trifluoromethyl group generally increases lipophilicity.[3] |
| LogP (Octanol-Water Partition Coefficient) | 4.0 - 5.0 | Estimated based on the contributions of the aromatic ring, trifluoromethyl group, and bromo-alkene moiety. |
Proposed Synthesis and Purification
A plausible synthetic route to 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene could involve a two-step process starting from commercially available 1,4-dibromo-2-butene.[4]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-[3-(Trifluoromethyl)phenyl]-1-bromo-2-butene:
-
To a solution of 1,4-dibromo-2-butene in anhydrous diethyl ether at 0 °C, add a catalytic amount of copper(I) iodide (CuI).
-
Slowly add a solution of 3-(trifluoromethyl)phenylmagnesium bromide in diethyl ether.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Synthesis of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene:
-
Dissolve the crude intermediate from Step 1 in dichloromethane.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Experimental Determination of Physicochemical Properties
For novel compounds, the experimental determination of their physicochemical properties is crucial for their application and for regulatory purposes.[5][6]
Melting and Boiling Point
-
Melting Point: If the purified compound is a solid at room temperature, its melting point can be determined using a standard melting point apparatus.
-
Boiling Point: The boiling point can be determined by distillation at atmospheric or reduced pressure. For small quantities, a micro-boiling point apparatus can be used.
Solubility
A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) and observing its dissolution. For quantitative determination, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using techniques like HPLC or UV-Vis spectroscopy.
Octanol-Water Partition Coefficient (LogP)
The "shake-flask" method is the standard procedure for measuring LogP.[7]
Protocol:
-
Prepare a solution of the compound in either n-octanol or water.
-
Mix this solution with an equal volume of the other immiscible solvent in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the allylic protons, and the aromatic protons. The chemical shifts and coupling constants will be indicative of their chemical environment.[9][10][11]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the vinyl carbons, the aliphatic carbons, and the aromatic carbons, as well as the carbon of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the trifluoromethyl group, which is a powerful tool for confirming its presence and purity.
Sample Preparation for NMR: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[12]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[9]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=C (alkene stretch) | ~1640 |
| =C-H (vinyl C-H stretch) | ~3080 |
| C-H (aromatic stretch) | ~3030 |
| C-F (trifluoromethyl stretch) | 1100-1350 (strong, multiple bands) |
| C-Br (stretch) | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
While specific toxicity data for 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene is unavailable, it should be handled with care, assuming it may be hazardous. The following precautions are based on the properties of similar halogenated and trifluoromethyl-containing organic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene. Although direct experimental data is currently lacking, the proposed methodologies and predictive insights offer a solid foundation for researchers to explore the properties and potential applications of this novel compound. The successful characterization of this molecule will undoubtedly contribute to the advancement of organic synthesis and drug discovery.
References
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Nevalainen, T., & Kolehmainen, E. (1994). New QSAR models for polyhalogenated aromatics. Environmental Toxicology and Chemistry, 13(10), 1699-1706. [Link]
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Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 52(18), 10795-10804. [Link]
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Rorije, E., & Peijnenburg, W. J. G. M. (1996). Predicting reductive transformation rates of halogenated aliphatic compounds using different QSAR approaches. SAR and QSAR in Environmental Research, 5(1-4), 1-18. [Link]
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Grulke, C. M., Williams, A. J., & Judson, R. S. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed.[Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the 1H NMR spectrum of 2-methylbut-2-ene. Doc Brown's.[Link]
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Leach, A. G., & Hann, M. M. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry.[Link]
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Ovaska, T. V., & Sullivan, J. A. (2009). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC.[Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.[Link]
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